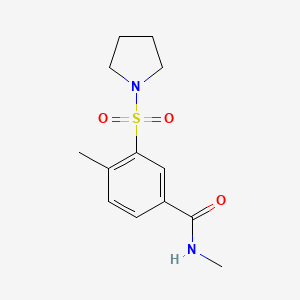
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide
説明
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as DMP 323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
科学的研究の応用
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound 323 has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phospholipase C (PLC), which are involved in the regulation of cell growth and differentiation.
作用機序
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 inhibits the activity of PKC and PLC by binding to their catalytic domains. This binding prevents the activation of these enzymes and their downstream signaling pathways, leading to the inhibition of cell growth and proliferation. This compound 323 has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound 323 has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in several types of cancer, including breast, lung, and prostate cancer. This compound 323 has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, making it suitable for use in biochemical and pharmacological assays. However, this compound 323 has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound 323 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323. One potential direction is the development of more potent and selective inhibitors of PKC and PLC. Another potential direction is the investigation of the synergistic effects of this compound 323 with other anticancer agents. Additionally, the study of this compound 323 in combination with immunotherapy may provide new insights into the treatment of cancer and autoimmune disorders. Finally, the development of novel delivery systems for this compound 323 may improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Conclusion
In conclusion, this compound 323 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound inhibits the activity of PKC and PLC, leading to the inhibition of cell growth and proliferation. This compound 323 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound 323, including the development of more potent and selective inhibitors and the investigation of its synergistic effects with other anticancer agents.
特性
IUPAC Name |
N,4-dimethyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(13(16)14-2)9-12(10)19(17,18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZKZAGJNARVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


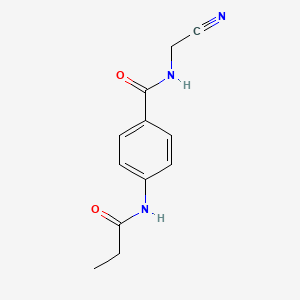
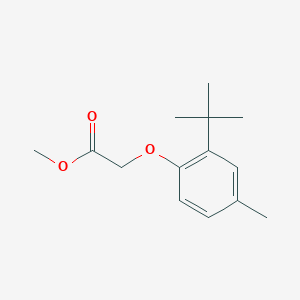
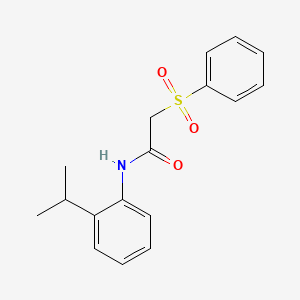
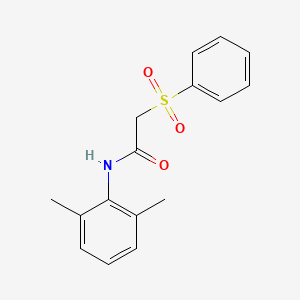
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396193.png)
![3-[5-(2-fluorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4396195.png)
![N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4396203.png)
![4-ethoxy-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4396210.png)
![2-[5-chloro-2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide hydrochloride](/img/structure/B4396217.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4396224.png)
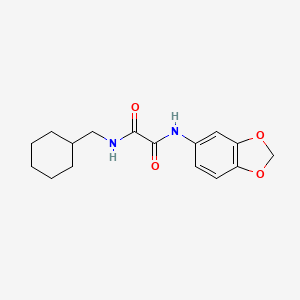
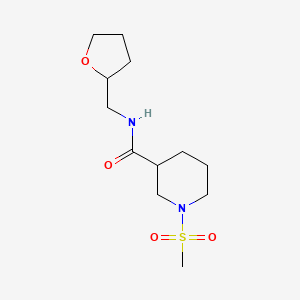
![6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4396243.png)
![3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4396244.png)
